(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine (CAS 1228556-76-0) is an enantiopure, polyfunctionalized chiral building block highly valued in pharmaceutical synthesis and advanced materials development. Structurally, it features a primary amine attached to a chiral ethyl group, an ortho-bromine atom, and a meta-fluorine atom on the phenyl ring. This specific substitution pattern provides a highly versatile synthetic scaffold: the (S)-chiral center dictates downstream stereochemistry for target binding, the bromine acts as a highly reactive handle for transition-metal-catalyzed cross-coupling, and the fluorine atom modulates lipophilicity while blocking metabolic degradation pathways. Commercially procured at high enantiomeric excess (>98% ee), it serves as a critical precursor for the step-efficient synthesis of kinase inhibitors, CNS-active agents, and complex biaryl chiral ligands [1].
Substituting (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine with its racemate or halogen analogs introduces severe process inefficiencies and performance liabilities. Procuring the racemic mixture (CAS 1270416-49-3) mathematically limits the yield of the desired stereoisomer to 50% and necessitates costly, solvent-intensive chiral resolution steps downstream, significantly increasing the cost of goods sold (COGS) [1]. Furthermore, substituting the ortho-bromo group with a cheaper chloro analog drastically reduces the kinetics of oxidative addition in palladium-catalyzed cross-couplings, requiring harsher conditions and specialized ligands that complicate scale-up [2]. Finally, omitting the fluorine atom leaves the aromatic ring vulnerable to CYP450-mediated oxidation, compromising the pharmacokinetic profile and metabolic half-life of the final active pharmaceutical ingredient (API) [3].
In the synthesis of chiral APIs, the procurement of pre-resolved (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine (>98% ee) offers a massive process advantage over the racemate. Using the enantiopure starting material allows for >95% theoretical conversion to the desired diastereomeric intermediate. In contrast, utilizing the racemate caps the maximum theoretical yield at 50% and requires downstream chiral chromatography or diastereomeric salt resolution, which typically results in >50% material loss and doubles the required equivalents of subsequent expensive reagents [1].
| Evidence Dimension | Downstream synthetic yield and process efficiency |
| Target Compound Data | >95% theoretical yield retention with no resolution required |
| Comparator Or Baseline | Racemic mixture (CAS 1270416-49-3) caps yield at 50% |
| Quantified Difference | >45% absolute increase in target isomer yield and elimination of chiral resolution costs |
| Conditions | API scale-up and downstream asymmetric synthesis |
Procuring the enantiopure building block directly improves step economy, reduces waste, and lowers the overall cost of goods in pharmaceutical manufacturing.
The ortho-bromo substituent provides a highly reactive site for transition-metal catalysis. In standard Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, the bromo-arene undergoes rapid oxidative addition, typically achieving >85% conversion at mild temperatures (60-80 °C) using standard phosphine ligands. When compared to the chloro analog, the bromo derivative reacts 10 to 50 times faster. The chloro analog often requires elevated temperatures (>100 °C) and expensive, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos) to achieve comparable yields, often suffering a 20-40% reduction in overall conversion under baseline conditions [1].
| Evidence Dimension | Cross-coupling conversion rate and condition severity |
| Target Compound Data | >85% conversion at 60-80 °C with standard ligands |
| Comparator Or Baseline | (S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine (CAS 1213628-46-6) |
| Quantified Difference | 20-40% higher yield under standard conditions; avoids need for >100 °C heating and specialized ligands |
| Conditions | Standard Pd-catalyzed biaryl synthesis assays |
The bromo handle ensures robust, scalable, and cost-effective functionalization of the aromatic ring without the need for specialized catalytic systems.
The strategic placement of the fluorine atom at the 5-position significantly enhances the pharmacokinetic viability of downstream drug candidates. The strong C-F bond blocks CYP450-mediated aromatic oxidation at a metabolically vulnerable site. Comparative in vitro human liver microsome (HLM) assays on derived scaffolds indicate that the inclusion of this meta-fluoro substituent can increase the metabolic half-life (t1/2) by 2- to 5-fold compared to the non-fluorinated (S)-1-(2-bromophenyl)ethan-1-amine baseline. Additionally, the fluorine atom increases the lipophilicity (logP) of the amine, improving passive membrane permeability [1].
| Evidence Dimension | Metabolic half-life (t1/2) in HLM and lipophilicity |
| Target Compound Data | Extended metabolic half-life and optimized logP |
| Comparator Or Baseline | (S)-1-(2-Bromophenyl)ethan-1-amine (non-fluorinated) |
| Quantified Difference | 2- to 5-fold increase in metabolic half-life for downstream derivatives |
| Conditions | In vitro human liver microsome (HLM) clearance assays |
Procuring the fluorinated building block mitigates late-stage attrition risks in drug discovery by pre-emptively addressing metabolic liabilities.
The compound is the optimal starting material for developing targeted therapeutics where the (S)-stereocenter is strictly required for target binding affinity. The pre-installed fluorine atom ensures that the resulting API maintains high metabolic stability in vivo, while the primary amine allows for straightforward amide bond formation or reductive amination [1].
In library synthesis and medicinal chemistry campaigns, the ortho-bromo group serves as a versatile handle for late-stage diversification. It enables the rapid construction of complex biaryl or heteroaryl architectures via Suzuki, Sonogashira, or Buchwald-Hartwig couplings under mild conditions, which is not feasible with the less reactive chloro analog [2].
Beyond pharmaceuticals, this building block is utilized in the synthesis of novel chiral ligands for asymmetric catalysis. The rigid substituted phenyl ring and the specific spatial arrangement provided by the (S)-ethyl group create an effective chiral environment, while the bromo position allows for the attachment of phosphine or other coordinating groups [3].